molecular formula C18H26N4O4 B3060982 3-Methyl-1,7-bis(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 200556-62-3

3-Methyl-1,7-bis(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B3060982
CAS RN: 200556-62-3
M. Wt: 362.4 g/mol
InChI Key: QANXTEAQVXUYGN-UHFFFAOYSA-N
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Description

3-Methyl-1,7-bis(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione (MBOD) is a purine analog that has been studied for its potential use in a variety of scientific research applications. It is a small molecule that can be used in a variety of biochemical and physiological experiments, and its chemical structure is a derivative of the purine base guanine. MBOD has been studied for its ability to act as a potential anticancer agent, as well as its ability to act as an inhibitor of enzymes involved in cell proliferation and apoptosis. In addition, MBOD has also been studied for its potential use in the development of new drugs and other therapeutic agents.

Scientific Research Applications

Synthesis and Chemical Properties

3-Methyl-1,7-bis(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione and related derivatives have been synthesized and studied for various chemical properties and potential applications. These compounds have been prepared through methods such as alkylation of alkali metal salts of purine diones with different ketones to explore their effects on biological processes like thrombocyte and erythrocyte aggregation (Rybár, Turčáni, & Alföldi, 1993). Additionally, photochemical synthesis has been employed to create novel derivatives of pentoxifylline, a known xanthine derivative, indicating a method for generating new compounds with potential biological activities (Han, Bonnet, & V. D. Westhuizen, 2008).

Protective Groups in Synthesis

The use of protective groups like thietanyl has been explored in the synthesis of 8-substituted purine diones, showcasing a method for obtaining derivatives with unmodified N7 positions, which might be crucial for their biological activity (Khaliullin & Shabalina, 2020).

Antidepressant Activities

A specific derivative, 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione, was synthesized and found to exhibit significant antidepressant activity in a dose-dependent manner, indicating the potential therapeutic applications of these compounds in treating depression (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).

Inhibitory Activities

Derivatives of 3-methyl-3,7-dihydro-purine-2,6-dione have been synthesized and evaluated for their inhibitory activities against dipeptidyl peptidase IV (DPP-IV), showing moderate to good activities. This suggests their potential use in the development of new therapeutic agents for diseases like diabetes (Mo, Dong, Sun, Chen, Pang, Xi, & Chen, 2015).

properties

IUPAC Name

3-methyl-1,7-bis(5-oxohexyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O4/c1-13(23)8-4-6-10-21-12-19-16-15(21)17(25)22(18(26)20(16)3)11-7-5-9-14(2)24/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANXTEAQVXUYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572310
Record name 3-Methyl-1,7-bis(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

200556-62-3
Record name 1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-1,7-bis(5-oxohexyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200556623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-1,7-bis(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-PURINE-2,6-DIONE, 3,7-DIHYDRO-3-METHYL-1,7-BIS(5-OXOHEXYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6S0G7ZZO6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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